molecular formula C14H23NO2 B14516373 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol CAS No. 62687-81-4

2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol

Cat. No.: B14516373
CAS No.: 62687-81-4
M. Wt: 237.34 g/mol
InChI Key: KVHNMYBEHDHTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is a complex organic compound that features a piperidine ring fused to a hexahydroindene structure with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor containing a double bond, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high-pressure hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperidine ring .

Scientific Research Applications

2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The hydroxyl groups may also play a role in its activity by forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.

    Evodiamine: Another piperidine-containing compound with potential anticancer activity.

    Matrine: A piperidine alkaloid with various biological activities.

Uniqueness

2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is unique due to its fused ring structure and the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62687-81-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-piperidin-1-yl-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol

InChI

InChI=1S/C14H23NO2/c16-13-8-10-6-12(7-11(10)9-14(13)17)15-4-2-1-3-5-15/h12-14,16-17H,1-9H2

InChI Key

KVHNMYBEHDHTDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC3=C(C2)CC(C(C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.